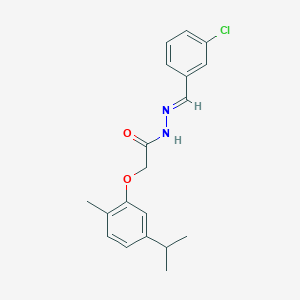![molecular formula C25H26N4O2 B5549361 3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)
3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholinylpropyl-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine derivatives and related compounds involves multi-step organic reactions, including condensation, chlorination, and nucleophilic substitution. A green synthetic method for similar compounds shows the synthesis from commercially available precursors through a rapid process, with a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017). Another method includes the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C-H activation (Hoang, Zoll, & Ellman, 2019).
Molecular Structure Analysis
The molecular structure of morpholinylpropyl-diphenylfuro[2,3-d]pyrimidin-4(3H)-imines is characterized by NMR, MS, and sometimes X-ray diffraction analysis, confirming the complex architecture of these molecules. Notably, similar compounds have been analyzed to reveal detailed insights into their structure and composition (Mansoor, Shafi, & Ahmed, 2016).
Chemical Reactions and Properties
The chemical behavior of morpholinylpropyl-diphenylfuro[2,3-d]pyrimidin-4(3H)-imines includes their ability to participate in further chemical transformations, such as cycloadditions and coupling reactions. For instance, their synthesis from 4,6-dichloro-2-(4-morpholinyl)pyrimidine via palladium-catalyzed cross-coupling reactions highlights their reactive nature and potential for derivatization (Martínez, Pérez-Caaveiro, Peña-López, Sarandeses, & Pérez Sestelo, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and stability, are crucial for understanding their behavior in different environments. Although specific studies on the physical properties of "3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine" were not found, related research on morpholinyl derivatives provides insights into these aspects, emphasizing the importance of such properties in their application and handling (Kuznetsov, Nam, & Chapyshev, 2007).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are critical. The synthesis and characterization of similar compounds, such as those involving morpholino and pyrimidine structures, highlight the versatile chemical nature and potential applications of these molecules (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).
科学的研究の応用
Synthesis and Chemical Analysis
The synthesis of novel pyrimidine derivatives, including those related to 3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine, is a significant area of research. These compounds have been synthesized through various methods, aiming to explore their potential biological activities and applications. For instance, the synthesis and spectral analysis of an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been reported, highlighting the importance of pyrimidine derivatives in nucleic acids and their association with several biological activities (Thanusu, Kanagarajan, & Gopalakrishnan, 2010). These compounds are synthesized from respective (E)-1-4-morpholinophenyl)-3-aryl-prop-2-en-1-ones by the treatment of guanidine nitrate, showcasing the diverse chemical reactions employed to obtain such complex molecules.
Potential Biological Applications
Pyrimidine derivatives have been associated with a wide range of biological activities, including acting as adenosine receptor antagonists, kinase inhibitors, and exhibiting anti-inflammatory and analgesic properties. The research into these compounds often seeks to understand their potential as therapeutic agents. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been studied for their role in inhibiting tumor necrosis factor alpha and nitric oxide, suggesting their potential application in anti-inflammatory and anticancer therapies (Lei et al., 2017).
将来の方向性
特性
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c26-24-22-21(19-8-3-1-4-9-19)23(20-10-5-2-6-11-20)31-25(22)27-18-29(24)13-7-12-28-14-16-30-17-15-28/h1-6,8-11,18,26H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCBYKIMDOLQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=NC3=C(C2=N)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)


![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)
![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)
![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)
